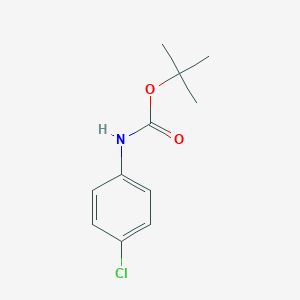

tert-butyl N-(4-chlorophenyl)carbamate

Description

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEHOBXXLPHSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338102 | |

| Record name | tert-Butyl 4-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-66-6 | |

| Record name | Carbamic acid, N-(4-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-chlorophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.199.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of Tert Butyl N 4 Chlorophenyl Carbamate

Hydrolytic Pathways and Kinetics

Hydrolysis is a primary degradation pathway for carbamates in aqueous environments. The rate and mechanism of hydrolysis for tert-butyl N-(4-chlorophenyl)carbamate are significantly influenced by pH, with distinct mechanisms operating under acidic, basic, and neutral conditions.

Under acidic conditions (e.g., pH 1.0), many carbamate (B1207046) compounds exhibit considerable stability. nih.gov The acid-catalyzed hydrolysis of carbamates can proceed through mechanisms analogous to ester hydrolysis, typically designated as A-1 or A-2 mechanisms.

The A-2 mechanism (bimolecular acid-catalyzed) is generally favored for simple carbamates. This pathway involves a rate-determining nucleophilic attack of a water molecule on the protonated carbamate. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent attack by water leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate, followed by deprotonation, yields 4-chloroaniline (B138754), tert-butanol, and carbon dioxide.

Alternatively, the A-1 mechanism (unimolecular acid-catalyzed) involves the slow, rate-determining dissociation of the protonated carbamate to form a resonance-stabilized acylium ion and an alcohol. This pathway is less common for carbamates compared to esters. Studies on related compounds suggest that the acid hydrolysis of N-arylcarbamates occurs through these established pathways, though many are found to be relatively resistant to degradation under these conditions. nih.govresearchgate.netzendy.io

In contrast to their stability in acidic media, carbamates undergo significantly faster hydrolysis in alkaline or basic solutions. nih.gov For N-substituted aryl carbamates like this compound, two primary competing mechanisms are recognized: the bimolecular base-catalyzed acyl-oxygen cleavage (BAC2) mechanism and the elimination-addition (E1cB) mechanism. nih.govnih.gov

The BAC2 mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate. This attack results in the formation of a transient, high-energy tetrahedral intermediate. rsc.org The subsequent collapse of this intermediate can proceed via cleavage of either the C-O bond (releasing the tert-butoxide ion) or the C-N bond (releasing the 4-chloroanilide anion).

The E1cB mechanism is specific to carbamates with a proton on the nitrogen atom. researchgate.netnih.gov This pathway is initiated by the rapid and reversible deprotonation of the nitrogen atom by a base (hydroxide ion), forming a conjugate base (an N-anion). In the rate-determining step, this conjugate base eliminates the leaving group (tert-butoxide) to form a highly reactive isocyanate intermediate (4-chlorophenyl isocyanate). This intermediate is then rapidly attacked by water, leading to the formation of an unstable carbamic acid, which subsequently decarboxylates to yield 4-chloroaniline and carbon dioxide. nih.gov The rate of hydrolysis via this pathway generally increases with the concentration of hydroxyl ions. nih.gov

| Mechanism | Description | Key Steps | Intermediate |

|---|---|---|---|

| BAC2 (Bimolecular Acyl-Oxygen Cleavage) | A two-step addition-elimination process involving direct nucleophilic attack on the carbonyl carbon. | 1. Nucleophilic attack by OH⁻ on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Expulsion of the leaving group (tert-butoxide or 4-chloroanilide). | Tetrahedral Intermediate |

| E1cB (Elimination-Conjugate Base) | A two-step elimination process initiated by deprotonation of the carbamate nitrogen. | 1. Deprotonation of the N-H group by a base to form a conjugate base. 2. Elimination of the tert-butoxide leaving group. 3. Formation of an isocyanate intermediate, followed by rapid hydrolysis. | Isocyanate |

Enzymatic hydrolysis represents a crucial pathway for the biotransformation of carbamates. Carboxyl ester hydrolases (EC 3.1.1), a broad group of enzymes, are known to catalyze the cleavage of the carbamate bond. nih.gov This is a primary step in the microbial degradation of many carbamate pesticides. researchgate.net

Serine hydrolases, such as acetylcholinesterase, butyrylcholinesterase, and other esterases, are particularly relevant. nih.gov The catalytic mechanism of these enzymes involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the active site. The hydrolysis of this compound by a serine esterase proceeds via a two-step mechanism:

Carbamoylation : The serine residue's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the tert-butoxy (B1229062) group and forming a carbamoylated enzyme intermediate. This step effectively deactivates the enzyme.

Decarbamoylation : The carbamoylated enzyme undergoes hydrolysis, where a water molecule, activated by the histidine residue, attacks the carbonyl carbon of the carbamoyl-enzyme adduct. This regenerates the active enzyme and releases the carbamic acid of the N-aryl portion, which then decarboxylates to 4-chloroaniline.

The rate of enzymatic hydrolysis can vary significantly depending on the specific enzyme and the structure of the carbamate. nih.govmdpi.com

| Enzyme Class | Example Enzymes | General Role in Carbamate Hydrolysis |

|---|---|---|

| Serine Hydrolases | Acetylcholinesterase, Butyrylcholinesterase, Carboxylesterases | Catalyze the cleavage of the carbamate ester linkage via a carbamoylation-decarbamoylation mechanism. nih.govnih.gov |

| Acylases | Aminoacylase I | Can exhibit stereoselective cleavage of the carbamyl group in certain amino acid carbamates. nih.gov |

Photodegradation Processes and Reaction Pathways

Photodegradation, or photolysis, is another significant transformation pathway for aromatic compounds like this compound in the environment, particularly in sunlit surface waters. This process can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when the carbamate molecule absorbs light energy (photons), typically in the UV spectrum, leading to an electronically excited state. This excited molecule can then undergo chemical reactions, most commonly bond cleavage. For N-arylcarbamates, the primary photochemical reaction involves the homolytic cleavage (homolysis) of the N–C(O) bond. nih.gov

Upon irradiation at wavelengths below 290 nm, the this compound molecule can be promoted to an excited singlet state (S₁). From this state, it can undergo bond scission to produce two radical species: a 4-chloroanilino radical and a tert-butoxycarbonyl radical. nih.gov

Primary Photolytic Cleavage Pathway:

N–C(O) Bond Homolysis : C₁₁H₁₄ClNO₂ + hν → •N(H)C₆H₄Cl + •C(O)OC(CH₃)₃

These initially formed radicals are highly reactive and can participate in a variety of secondary reactions, such as hydrogen abstraction from solvent molecules or reactions with dissolved oxygen, leading to a cascade of degradation products. While heterolytic cleavage (forming ions) is another possible pathway, DFT calculations on related carbamates suggest that homolytic cleavage is often energetically more favorable. nih.gov

| Cleavage Pathway | Resulting Radical Species | Potential Fate |

|---|---|---|

| Homolytic N–C(O) Bond Cleavage | 4-chloroanilino radical (•N(H)C₆H₄Cl) tert-butoxycarbonyl radical (•C(O)OC(CH₃)₃) | Hydrogen abstraction, radical-radical coupling, reaction with O₂. |

In natural waters, indirect or photosensitized degradation can be a dominant process. This occurs when other substances in the water, known as photosensitizers, absorb solar radiation and transfer the energy to the target compound or generate reactive oxygen species (ROS) that subsequently react with it. nih.gov

A primary group of natural photosensitizers is dissolved organic matter (DOM), including humic and fulvic acids. nih.gov Upon absorbing sunlight, DOM can be excited to its triplet state (³DOM*), which can directly transfer energy or react with molecular oxygen to produce ROS.

Key reactive species involved in photosensitized degradation include:

Hydroxyl Radicals (•OH) : Highly reactive and non-selective oxidants that can attack the aromatic ring of the carbamate, leading to hydroxylation or ring-opening.

Singlet Oxygen (¹O₂) : A less energetic but more selective oxidant that can react with electron-rich moieties.

DOM Triplet States (³DOM)*: Can act as an oxidant, abstracting hydrogen atoms or electrons from the carbamate molecule.

The presence of these reactive species can significantly accelerate the degradation of this compound beyond the rate of direct photolysis. nih.gov The relative importance of each ROS depends on the specific water chemistry and the concentration of DOM.

| Reactive Species | Source | Potential Reaction with this compound |

|---|---|---|

| Hydroxyl Radical (•OH) | Photolysis of nitrate, DOM interactions | Addition to the aromatic ring (hydroxylation), hydrogen abstraction. nih.gov |

| Singlet Oxygen (¹O₂) | Energy transfer from excited DOM (³DOM) to O₂ | Reaction with electron-rich sites, potential oxidation of the amine group. nih.gov |

| DOM Triplet States (³DOM) | Intersystem crossing from excited singlet DOM | Electron or hydrogen abstraction from the carbamate. nih.gov |

Influence of Environmental Factors (e.g., pH, Solvents) on Photodecomposition

The environmental fate of carbamate compounds, including this compound, is significantly influenced by factors such as pH and the nature of the solvent, which can alter the mechanisms and kinetics of their photodecomposition.

Influence of pH: The pH of an aqueous medium plays a critical role in the stability of carbamates. Many carbamates undergo alkaline hydrolysis, a chemical reaction where water breaks down the molecule, with the rate of this degradation increasing as the pH becomes more alkaline (greater than 7.0). umass.edumsu.edu For every unit increase in pH, the rate of hydrolysis can increase tenfold. umass.edu This breakdown can be rapid at pH values above 8. umass.edu Consequently, acidic or neutral conditions are generally more conducive to the persistence of these compounds. For many pesticides, adjusting the pH of a spray mixture to 6.0 or slightly lower is recommended to minimize hydrolysis and maintain the concentration of the active ingredient. umass.edu The time it takes for 50% of the active ingredient to break down, known as its half-life, is a key measure of this stability.

| Compound | pH | Half-life (at 25°C) | Reference |

|---|---|---|---|

| Dimethoate (Cygon) | 6.0 | 12 Hours | msu.edu |

| Trichlorfon (Dylox) | 6.0 | 38 Minutes | msu.edu |

| Carbaryl (B1668338) (Sevin) | 7.0 | 7-9 Days | msu.edu |

| Carbaryl (Sevin) | 8.0 | 1 Day | msu.edu |

| Carbaryl (Sevin) | 9.0 | 2-3 Hours | msu.edu |

Influence of Solvents: The solvent environment significantly affects the photodegradation pathways and quantum yields (Φ), which measure the efficiency of a photochemical process. A comparative study on aromatic carbamate pesticides demonstrated that quantum yields generally increase in less polar, non-aqueous solvents. unito.it For several aromatic carbamates, the quantum yields followed the order: Φwater < Φmethanol < Φn-hexane. unito.it

This trend is attributed to the reaction mechanisms in different media. Photodegradation is often initiated by the excited singlet state of the molecule, leading to the cleavage of the C-O ester bond and the formation of phenoxyl radicals. unito.it These radicals can then abstract hydrogen from solvent molecules. The hydrogen-donating ability of the solvent is a key factor, with reactivity following the order: -CH₂- > -CH₃ > -OH. unito.it In contrast, solvent polarity appears to have a minimal effect on the photodegradation process. unito.it The study of degradation in different solvents is crucial for understanding the compound's behavior on hydrophobic surfaces, like plant leaves, versus its fate in aqueous environments. unito.it

| Compound | Quantum Yield (Φ) in Water | Quantum Yield (Φ) in Methanol (B129727) | Quantum Yield (Φ) in n-Hexane | Reference |

|---|---|---|---|---|

| Carbaryl | 0.0021 | 0.015 | 0.053 | unito.it |

| Carbofuran | 0.011 | 0.021 | 0.045 | unito.it |

| Isoprocarb | 0.0031 | 0.012 | 0.026 | unito.it |

| Metolcarb | 0.0028 | 0.0094 | 0.015 | unito.it |

Oxidation and Reduction Transformations of Carbamate Derivatives

Carbamate derivatives can undergo a variety of oxidation and reduction reactions, transforming their structure and chemical properties. These transformations can target the carbamate functional group itself, the aromatic ring, or adjacent aliphatic positions.

Oxidation Transformations: A primary oxidative pathway for carbamates is the electrochemical oxidation of the C-H bond alpha (adjacent) to the nitrogen atom, often referred to as a Shono-type oxidation. nih.govacs.org This reaction is a powerful method for C-H functionalization. The mechanism typically involves an initial electron transfer from the carbamate to an anode, followed by proton loss to generate an α-amino radical. A second one-electron oxidation yields a stabilized iminium ion. researchgate.net This electrophilic intermediate is then trapped by a nucleophile present in the reaction medium, such as water or methanol, to yield an α-oxygenated product. nih.gov

To overcome the high electrode potentials often required for direct substrate oxidation, mediated electrochemical methods have been developed. Using aminoxyl mediators, such as derivatives of TEMPO (2,2,6,6-tetramethylpiperidine N-oxyl), allows the oxidation to proceed at significantly lower potentials. nih.gov This approach enhances the compatibility with other functional groups in the molecule. nih.gov The oxidation of cyclic carbamates can also lead to the formation of lactams. nih.gov

Reduction Transformations: The reduction of carbamate derivatives can proceed via several pathways depending on the specific structure and the reducing agent employed.

Reduction of the Carbamate Group: The carbamate functional group itself can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the carbamate, typically reducing the carbonyl group to a methylene (B1212753) group (CH₂) and cleaving the ester portion to yield an N-methyl amine and an alcohol corresponding to the original ester group. reddit.comstackexchange.com

Reduction of Aryl Substituents: For carbamates with reducible substituents on the aromatic ring, such as a nitro group, selective reduction is a common and important transformation. The reduction of a nitroaryl group to an amino group is a key reaction in organic synthesis and can be achieved with high chemoselectivity using various reagents, including catalytic hydrogenation or metals like iron in acidic media. organic-chemistry.orgsci-hub.se This transformation is particularly significant in the design of prodrugs, where the reduction of a nitro group in the low-oxygen environment of a tumor can trigger the release of a cytotoxic agent. researchgate.netnih.gov For a derivative like tert-butyl N-(4-chloro-3-nitrophenyl)carbamate, the nitro group would be reduced to an amine, yielding tert-butyl N-(3-amino-4-chlorophenyl)carbamate.

Reduction by Dissolved Metals: Certain carbamates, particularly oxime carbamates used as pesticides, can be reduced by dissolved metal ions like Fe(II) or Cu(I) in anoxic solutions. researchgate.net This process involves a net two-electron reduction, leading to products such as substituted nitriles and amines. researchgate.net

| Transformation | Reactant Moiety | Typical Reagents/Conditions | Product Moiety | Reference |

|---|---|---|---|---|

| Oxidation | α-C-H to Nitrogen | Electrolysis (Shono Oxidation) | α-alkoxy or α-hydroxy amine | nih.govacs.org |

| Reduction | Carbamate (C=O) | LiAlH₄ | N-Methyl Amine | stackexchange.com |

| Reduction | Nitroaryl Group | Catalytic Hydrogenation, Fe/Acid | Aminoaryl Group | organic-chemistry.orgsci-hub.se |

| Reduction | Oxime Carbamate | Fe(II), Cu(I) | Nitrile, Amine | researchgate.net |

Environmental Fate and Ecotoxicological Research on Carbamate Compounds

Environmental Degradation Pathways and Metabolite Formation

The degradation of carbamate (B1207046) compounds in the environment is a complex process influenced by biotic and abiotic factors. The primary degradation pathways include microbial biodegradation, plant metabolism, and chemical hydrolysis.

Microbial activity is a primary driver of carbamate degradation in soil and aquatic environments. nih.gov A diverse range of microorganisms, including bacteria and fungi, have been shown to break down these compounds. nih.gov The initial and most critical step in the microbial degradation of N-aryl carbamates is the hydrolysis of the carbamate linkage, typically catalyzed by carbamate hydrolase enzymes. nih.gov

For instance, studies on the microbial degradation of isopropyl-N-3-chlorophenylcarbamate (CIPC), a compound structurally similar to tert-butyl N-(4-chlorophenyl)carbamate, have demonstrated its breakdown by various soil bacteria. fao.org Microorganisms such as Pseudomonas striata, a Flavobacterium sp., an Agrobacterium sp., and an Achromobacter sp. have been identified as capable of utilizing CIPC as a sole carbon source. fao.org The degradation process commences with the hydrolysis of the ester bond, leading to the formation of 3-chloroaniline (B41212) and isopropyl alcohol. fao.org Subsequently, the 3-chloroaniline can be further metabolized, often involving the liberation of the chloride ion. fao.org Similarly, other carbamates like carbaryl (B1668338) are hydrolyzed by microorganisms to their corresponding phenols (e.g., 1-naphthol). nih.gov

The rate of microbial degradation is influenced by various environmental factors, including temperature, moisture, soil type, and the availability of other nutrients. fao.org Conditions that promote microbial growth and activity generally enhance the degradation of carbamates. fao.org

Table 1: Microorganisms Involved in the Biodegradation of N-Aryl Carbamates

| Microorganism | Carbamate Degraded | Key Metabolite |

|---|---|---|

| Pseudomonas striata | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline |

| Flavobacterium sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline |

| Agrobacterium sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline |

| Achromobacter sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline |

Plants can absorb carbamate compounds from the soil through their root systems and, to a lesser extent, through foliage. herts.ac.uk Once absorbed, these compounds can be translocated to different parts of the plant. herts.ac.uk The extent of uptake and translocation varies depending on the specific carbamate, plant species, and environmental conditions. wikipedia.org

The metabolism of carbamates within plant tissues is a significant detoxification mechanism. epa.gov The primary metabolic pathways in plants often mirror those in microbes, starting with hydrolysis of the carbamate ester linkage. epa.gov For example, the metabolism of chlorpropham (B1668850) in growing plants involves translocation from the roots to the shoots, with residues including the parent compound and various hydroxylated and aniline (B41778) metabolites. epa.govepa.gov Identified metabolites of chlorpropham in plants include isopropyl 3-chloro-6-hydroxycarbanilate, isopropyl 3-chloro-4-hydroxycarbanilate, and 3-chloroaniline. epa.gov

These initial metabolites can then undergo further transformation, often involving conjugation with natural plant components like sugars (to form glycosides) or amino acids. wikipedia.org These conjugation reactions increase the water solubility of the metabolites, facilitating their storage in vacuoles or incorporation into cell wall components, effectively sequestering them within the plant. wikipedia.org

Chemical hydrolysis is another important pathway for the degradation of carbamate compounds, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature. wikipedia.org Carbamates are generally more stable in acidic to neutral water but undergo more rapid hydrolysis under alkaline (high pH) conditions. wikipedia.orgepa.gov

Bioaccumulation Potential in Terrestrial and Aquatic Ecosystems

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often related to its lipophilicity (fat-solubility), which is commonly estimated by the octanol-water partition coefficient (Log P).

For carbamate pesticides, the potential for bioaccumulation varies. Some carbamates are metabolized and excreted relatively quickly by organisms, limiting their bioaccumulation. fao.org However, others may accumulate to some extent in certain tissues.

Data for chlorpropham indicates a potential for bioaccumulation in aquatic organisms. epa.gov Fish accumulation studies have shown that chlorpropham can bioaccumulate in the skinless fillet of bluegill sunfish to levels 100 times the concentration in the water. epa.gov This results in a Bioconcentration Factor (BCF) of approximately 100. epa.govepa.gov The BCF is a measure of the extent of chemical accumulation in an aquatic organism from the water. A BCF of 100 is generally considered to indicate a moderate potential for bioaccumulation.

In terrestrial ecosystems, the bioaccumulation of carbamates in organisms like earthworms can occur through ingestion of contaminated soil and organic matter. However, due to their relatively rapid degradation in soil, the potential for significant biomagnification (the increase in concentration at higher trophic levels) is generally considered to be low for many carbamates. fao.org

Table 2: Bioaccumulation Potential of Chlorpropham

| Parameter | Value | Organism | Indication |

|---|

Assessment of Environmental Persistence and Mobility in Soil-Plant Systems

The environmental persistence of a pesticide refers to the length of time it remains in the environment before being broken down. This is often expressed as a half-life (t½), the time it takes for 50% of the compound to dissipate. The mobility of a pesticide in soil determines its potential to move from the application site and contaminate groundwater or surface water. Mobility is largely influenced by the compound's adsorption to soil particles, which is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). orst.edu

Chlorpropham is reported to be not persistent in soil, with a half-life of less than 14 days in the upper layers of silty clay loam and silt loam soils. epa.gov Another source indicates a soil half-life of around 30 days. orst.edu In aquatic systems, it may be more persistent. herts.ac.uk The persistence of carbamates is influenced by factors that affect microbial activity and hydrolysis rates, such as soil type, organic matter content, temperature, and pH. fao.org

In terms of mobility, chlorpropham is considered to be moderately mobile in soil. herts.ac.uk Its soil sorption coefficient (Koc) is reported to be around 400. orst.edu Chemicals with Koc values in this range have some potential to leach through the soil profile, particularly in soils with low organic matter content. orst.edu The relatively high water solubility of some carbamates can also contribute to their mobility. epa.gov

Table 3: Environmental Persistence and Mobility of Chlorpropham

| Parameter | Value | Environmental Compartment | Indication |

|---|---|---|---|

| Soil Half-life (t½) | <14 - 30 days | Soil | Low to moderate persistence in soil. epa.govorst.edu |

Advanced Analytical Methodologies in Carbamate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized or isolated compounds. By interacting with molecules using different forms of electromagnetic radiation, these techniques provide a detailed fingerprint of the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. For tert-butyl N-(4-chlorophenyl)carbamate, both ¹H NMR and ¹³C NMR are used for unambiguous structural confirmation. rsc.org

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective types (e.g., alkyl, aromatic, carbonyl).

Specific spectral data for this compound in deuterated chloroform (CDCl₃) is detailed below. rsc.org

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.29-7.32 | Doublet | 2H | Ar-H (ortho to Cl) |

| 7.24 | Doublet | 2H | Ar-H (ortho to NH) |

| 6.52 | Broad Singlet | 1H | N-H |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 151.80 | C=O (Carbamate) |

| 144.40 | Ar-C |

| 142.70 | Ar-C |

| 125.10 | Ar-CH |

| 117.40 | Ar-CH |

| 81.90 | -C (CH₃)₃ |

The distinct singlet at 1.51 ppm integrating to nine protons is characteristic of the tert-butyl group, while the doublet patterns in the aromatic region (7.24-7.32 ppm) confirm the para-substituted chlorophenyl ring. The ¹³C NMR spectrum further supports the structure with signals corresponding to the carbamate (B1207046) carbonyl, the quaternary tert-butyl carbon, the tert-butyl methyl carbons, and the aromatic carbons. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific bonds.

For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of the N-H bond, the carbamate carbonyl group (C=O), and C-O bonds, as well as vibrations associated with the substituted aromatic ring.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine (Carbamate) |

| ~2970 | C-H Stretch | sp³ C-H (tert-butyl) |

| ~1710-1730 | C=O Stretch | Carbonyl (Carbamate) |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring |

| ~1240 | C-N Stretch | Carbamate |

| ~1160 | C-O Stretch | Carbamate |

| ~830 | C-H Bend | para-substituted Aromatic |

The presence of a strong absorption band around 1710-1730 cm⁻¹ is a key indicator of the carbamate's carbonyl group, while the band around 3300 cm⁻¹ confirms the N-H group.

Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of individual components in a mixture. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.govresearchgate.netchemrxiv.org

For this compound (Molecular Formula: C₁₁H₁₄ClNO₂), HRMS can confirm the molecular weight with high precision. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak (M⁺), with two signals corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Fragmentation analysis provides further structural information. Under ionization, the molecule breaks apart in a predictable manner.

Expected Molecular Ions and Fragments in Mass Spectrometry

| m/z (for ³⁵Cl) | Ion | Description |

|---|---|---|

| 227.0713 | [M]⁺ | Molecular Ion |

| 229.0684 | [M+2]⁺ | Molecular Ion (³⁷Cl isotope) |

| 171.0478 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 170.0400 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 127.0134 | [ClC₆H₄NH₂]⁺ | 4-chloroaniline (B138754) fragment |

This fragmentation pattern, particularly the loss of the tert-butyl group or isobutylene, is characteristic of tert-butyl esters and carbamates and provides strong evidence for the compound's identity.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific substance. These methods are routinely used to assess the purity of chemical compounds and to measure their concentration in complex samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Recognition

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment of non-volatile compounds. In a typical reversed-phase HPLC method, this compound would be separated from impurities on a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of acetonitrile and water). The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

While this compound is not chiral, HPLC is a critical tool for chiral recognition in related structures. Chiral Stationary Phases (CSPs), often based on polysaccharide derivatives like cellulose or cyclodextrin, are used to separate enantiomers. nih.govnih.gov For instance, stationary phases functionalized with phenylcarbamate derivatives of cellulose or amylose have shown excellent chiral recognition abilities for a wide range of compounds. researchgate.net Specifically, cyclodextrin-based CSPs derivatized with 4-chlorophenylcarbamate have been developed and used for the successful separation of various drug enantiomers. nih.govnih.gov

Gas Chromatography with Flame Ionization Detection (GC-FID) for Residue Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. wa.govresearchgate.net It is particularly well-suited for residue analysis, such as determining trace amounts of a substance in environmental or agricultural samples. jircas.go.jp The compound must be thermally stable enough to be vaporized in the GC inlet without decomposition.

In a typical GC-FID analysis of this compound, a sample extract would be injected into the GC. The compound would travel through a capillary column (e.g., a nonpolar or medium-polarity column) and be separated from other matrix components based on its boiling point and interaction with the stationary phase. Upon exiting the column, the compound is combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). This process generates ions, creating an electrical signal that is proportional to the amount of carbon atoms entering the detector, allowing for sensitive quantification. researchgate.nets4science.at

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This methodology provides invaluable information regarding the spatial arrangement of atoms, the bond lengths and angles between them, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

For the specific compound, this compound, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure. Therefore, detailed experimental data on its solid-state conformation and crystal packing are not available at this time.

Should a crystallographic analysis be performed, it would yield the parameters outlined in the table below. Such data would be crucial for understanding its physicochemical properties and for computational modeling of its interactions with biological targets.

Table 1. Representative Crystallographic Data Parameters for Analysis of this compound. This table is representative of the data that would be obtained from an X-ray crystallographic analysis; specific values are not available.

| Parameter | Description | Example Value |

|---|---|---|

| Empirical Formula | The chemical formula of the compound. | C₁₁H₁₄ClNO₂ |

| Formula Weight | The mass of one mole of the compound. | 227.69 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Determined |

| Space Group | The specific symmetry group of the crystal. | Not Determined |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Not Determined |

| Volume | The volume of the unit cell. | Not Determined |

| Z | The number of molecules per unit cell. | Not Determined |

| Calculated Density | The theoretical density of the crystal. | Not Determined |

Biological Activity Profiling Techniques (e.g., Gel-based Competitive ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the function and inhibition of enzymes within complex biological systems. The gel-based competitive ABPP method is particularly effective for assessing the potency and selectivity of enzyme inhibitors. This technique involves the competition between a potential inhibitor and a fluorescently tagged, broad-spectrum active site probe for binding to the target enzyme class.

The general workflow for this technique is as follows:

A proteome sample (e.g., cell or tissue lysate) is incubated with the test compound (in this case, this compound) for a specific period.

A fluorescently tagged activity-based probe, which covalently binds to the active site of a large family of enzymes (such as serine hydrolases), is then added to the mixture.

If the test compound has bound to the active site of a target enzyme, it prevents the fluorescent probe from binding.

The entire proteome is then separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

The gel is analyzed for fluorescence. A decrease in the fluorescent signal at a specific molecular weight, compared to a control sample (treated with vehicle, e.g., DMSO), indicates that the test compound has successfully inhibited that enzyme.

In a broad screening effort detailed in a probe development report from the NIH Molecular Libraries Program, this compound was evaluated for its inhibitory activity against a panel of human serine hydrolases using competitive gel-based ABPP. The results of this profiling demonstrated that the compound exhibits selective inhibitory activity. While it was screened against multiple enzymes, significant engagement was noted for specific targets, whereas other related enzymes were unaffected, highlighting a degree of selectivity in its biological action.

Table 2. Inhibitory Profile of this compound against Selected Serine Hydrolases via Competitive ABPP.

| Enzyme Target | Common Function | Inhibition Result | Reference |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Lipid metabolism | No significant inhibition | |

| Prolyl Endopeptidase (PREP) | Peptide regulation | No significant inhibition | |

| Carboxylesterase (CES) | Metabolism of esters | Target engagement observed | |

| ABHD10 | Hydrolase activity | No significant inhibition |

Future Directions and Emerging Research Areas for Tert Butyl N 4 Chlorophenyl Carbamate

Development of Novel Carbamate-Based Chemical Probes and Tools

Currently, there is a lack of specific research detailing the use of tert-butyl N-(4-chlorophenyl)carbamate as a chemical probe or a tool for biological research. The tert-butyl carbamate (B1207046) (Boc) protecting group is widely utilized in organic synthesis due to its stability and ease of removal under acidic conditions. This characteristic suggests that this compound could serve as a precursor in the synthesis of more complex molecules for biological investigation.

Future research could focus on modifying the structure of this compound to incorporate reporter groups, such as fluorescent tags or biotin, to enable its use in tracking and identifying biological targets. The 4-chlorophenyl moiety offers a site for potential functionalization to create a library of probes for screening against various enzymes or receptors. The development of such tools would be invaluable for elucidating the mechanism of action of related N-phenylcarbamate compounds.

Green Chemistry Principles in the Synthesis of Carbamate Derivatives

One emerging approach involves the use of biocatalytic and chemoenzymatic methods, which employ enzymes to carry out selective reactions under mild conditions, thus reducing waste and energy consumption. rjeid.com Another sustainable strategy is the use of carbon dioxide as a C1 source, which is a non-toxic and abundant resource. Research into applying these green methodologies to the synthesis of this compound and its derivatives could lead to more environmentally benign production processes.

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Carbamates

| Feature | Traditional Synthesis (e.g., Phosgene) | Green Synthesis (e.g., Biocatalysis, CO2 utilization) |

| Starting Materials | Often toxic and hazardous (e.g., phosgene) | Renewable or less hazardous (e.g., CO2, biomass-derived alcohols) |

| Reaction Conditions | Often harsh (high temperature and pressure) | Mild (lower temperature and pressure) |

| Byproducts | Often toxic and difficult to dispose of | Often benign (e.g., water) |

| Atom Economy | Can be low | Generally high |

Advanced Strategies for Environmental Remediation of Carbamate Residues

Carbamate-based compounds are used in various applications, including as pesticides, which can lead to their presence as environmental contaminants. acs.orgucanr.edu While there is no specific research on the environmental remediation of this compound residues, advanced oxidation processes (AOPs) have shown promise for the degradation of other carbamate insecticides. nih.gov

AOPs, such as photocatalytic degradation using semiconductors like titanium dioxide (TiO2), generate highly reactive hydroxyl radicals that can break down persistent organic pollutants into less harmful substances. nih.gov Future research could investigate the efficacy of various AOPs for the degradation of this compound in water and soil. Understanding the degradation pathways and identifying the resulting byproducts would be crucial for developing effective environmental remediation strategies. Microbial degradation has also been identified as a key mechanism for the breakdown of carbamate herbicides in the soil. ucanr.edu

Exploration of New Biological Targets and Therapeutic Applications

The carbamate functional group is a key structural motif in many approved drugs and is increasingly used in medicinal chemistry. nih.govacs.org Carbamates are known to act as inhibitors of various enzymes, with a notable example being their inhibition of cholinesterases, which are critical for neurotransmitter regulation. nih.govnih.govmdpi.com One source suggests that this compound acts as an inhibitor of acetylcholinesterase (AChE).

Future research into the biological activity of this compound could explore its potential as an inhibitor for other enzymes. For instance, a study on a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives demonstrated their potential as anti-inflammatory agents. nih.govnih.govscispace.comresearchgate.net This suggests that the tert-butyl N-phenylcarbamate scaffold could be a promising starting point for the development of new therapeutic agents.

Systematic screening of this compound and its derivatives against a panel of biological targets could uncover novel therapeutic applications. Docking studies and structure-activity relationship (SAR) analyses would be instrumental in optimizing the compound's structure to enhance its potency and selectivity for specific targets. derpharmachemica.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl N-(4-chlorophenyl)carbamate in laboratory settings?

- Methodology :

- Reagent Selection : Use tert-butyl carbamate derivatives and 4-chloroaniline as precursors. Activate coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Reaction Conditions : Conduct reactions under inert atmosphere (N₂/Ar) at 0–25°C for 12–24 hours. Monitor progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Safety : Use PPE (gloves, goggles) and ensure adequate ventilation to mitigate exposure risks .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- Validation : Cross-reference with commercial standards or published spectra .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing by-product formation?

- Experimental Design :

- DoE (Design of Experiments) : Vary temperature (0–40°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratio) to identify optimal parameters .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance reaction efficiency .

Q. What strategies are effective in resolving contradictions in reported stability data for this compound under acidic/basic conditions?

- Contradiction Analysis :

- Stability in Acid : reports stability under mild conditions, while suggests reactivity with strong acids. Validate via controlled experiments (e.g., expose to 1M HCl at 25°C vs. 60°C) and monitor degradation via NMR or IR (loss of tert-butyl group at δ ~1.3 ppm or carbonyl peak at ~1700 cm⁻¹) .

- Mechanistic Insight : Hydrolysis of the carbamate group under strong acids may generate 4-chloroaniline and CO₂, detectable via gas evolution or pH shift .

- Mitigation : Store in neutral, anhydrous conditions and avoid prolonged exposure to acids/bases during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.